molecular formula C14H14N2S B12640166 3,4-Diphenyl-1,3,4-thiadiazolidine CAS No. 919077-61-5

3,4-Diphenyl-1,3,4-thiadiazolidine

Cat. No.: B12640166
CAS No.: 919077-61-5
M. Wt: 242.34 g/mol
InChI Key: HIRJCYFZQLFOJP-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenyl-1,3,4-thiadiazolidine can be synthesized through the reaction of 1,2-diphenylhydrazine with formaldehyde and hydrogen sulfide in an alkaline medium. The reaction typically yields this compound along with other products such as 5,6-diphenyltetrahydro-1,3,5,6-dithiadiazepine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to facilitate the reaction between 1,2-diphenylhydrazine, formaldehyde, and hydrogen sulfide under controlled conditions. The process may include steps for purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-diphenyl-1,3,4-thiadiazolidine involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes . In medicinal applications, it may act on specific receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

919077-61-5

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

3,4-diphenyl-1,3,4-thiadiazolidine

InChI

InChI=1S/C14H14N2S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

HIRJCYFZQLFOJP-UHFFFAOYSA-N

Canonical SMILES

C1N(N(CS1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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